
Heptadecan-9-yl 8-((2-hydroxyethyl)(octyl)amino)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecan-9-yl 8-((2-hydroxyethyl)(octyl)amino)octanoate is a lipid compound that can be used for compound synthesis . It is a versatile molecule with applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a heptadecyl chain and an amino octanoate group, making it suitable for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(octyl)amino)octanoate typically involves the esterification of heptadecanoic acid with an amino octanol derivative . The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, reducing the time and cost associated with batch processing. Additionally, the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(octyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Heptadecan-9-yl 8-((2-hydroxyethyl)(octyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of lipid metabolism and membrane biology.
Industry: Applied as a surfactant, emulsifier, and lubricant in various industrial processes.
Mecanismo De Acción
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(octyl)amino)octanoate involves its interaction with cell membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it facilitates the encapsulation and release of therapeutic agents. The molecular targets and pathways involved include receptor-mediated endocytosis and subsequent release of encapsulated molecules into the cytoplasm .
Comparación Con Compuestos Similares
Heptadecan-9-yl 8-((2-hydroxyethyl)(octyl)amino)octanoate can be compared with similar compounds such as:
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate:
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: A simpler analog used for similar applications in lipid-based drug delivery.
The uniqueness of this compound lies in its specific structural features, which provide distinct physicochemical properties and biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C35H71NO3 |
|---|---|
Peso molecular |
553.9 g/mol |
Nombre IUPAC |
heptadecan-9-yl 8-[2-hydroxyethyl(octyl)amino]octanoate |
InChI |
InChI=1S/C35H71NO3/c1-4-7-10-13-17-22-27-34(28-23-18-14-11-8-5-2)39-35(38)29-24-19-16-21-26-31-36(32-33-37)30-25-20-15-12-9-6-3/h34,37H,4-33H2,1-3H3 |
Clave InChI |
ZVXMGZQMZIZJTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363046.png)
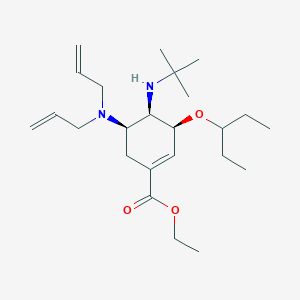
![1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13363051.png)
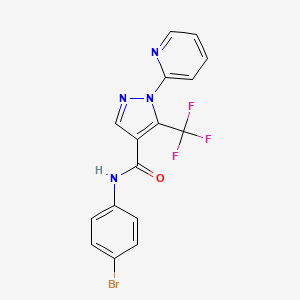
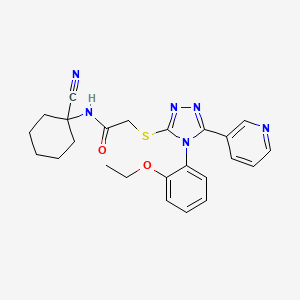
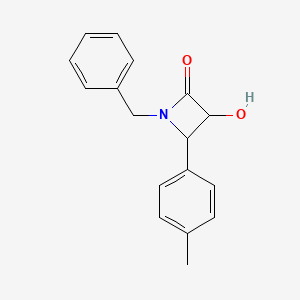

![4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13363096.png)

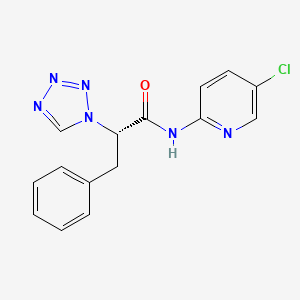
![6-(Biphenyl-4-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363108.png)


![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363119.png)
